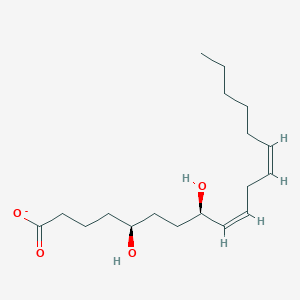

5(S),8(R)-DiHODE(1-)

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H31O4- |

|---|---|

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

(5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-11-16(19)14-15-17(20)12-10-13-18(21)22/h6-7,9,11,16-17,19-20H,2-5,8,10,12-15H2,1H3,(H,21,22)/p-1/b7-6-,11-9-/t16-,17-/m0/s1 |

Clé InChI |

CVXOCQUHJDKXHR-JFKQHRMJSA-M |

SMILES isomérique |

CCCCC/C=C\C/C=C\[C@@H](CC[C@H](CCCC(=O)[O-])O)O |

SMILES canonique |

CCCCCC=CCC=CC(CCC(CCCC(=O)[O-])O)O |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymology of 5 S ,8 R Dihode Formation

Precursor Substrates for 5(S),8(R)-DiHODE Biosynthesis

Linoleic acid, an 18-carbon polyunsaturated fatty acid, serves as the fundamental building block for the synthesis of 5(S),8(R)-DiHODE. frontiersin.orgnih.gov Fungi, such as various species of Aspergillus, utilize this abundant fatty acid to produce a range of oxylipins, including the dihydroxy fatty acids. nih.govmdpi.com The enzymatic machinery within these organisms specifically targets linoleic acid to initiate the biosynthetic cascade leading to 5(S),8(R)-DiHODE. nih.govresearchgate.net

Enzymatic Catalysis and Stereospecificity in 5(S),8(R)-DiHODE Generation

The conversion of linoleic acid to 5(S),8(R)-DiHODE is a highly specific process catalyzed by a family of bifunctional enzymes. These enzymes ensure the precise stereochemistry of the final product through a series of controlled reactions.

The key enzymes responsible for the synthesis of 5(S),8(R)-DiHODE are known as linoleate (B1235992) diol synthases (LDS), with a prominent example being PpoA, found in fungi like Aspergillus nidulans and Aspergillus fumigatus. nih.govportlandpress.comqmul.ac.uk These are complex fusion proteins that possess two distinct catalytic domains: an N-terminal dioxygenase (DOX) domain and a C-terminal cytochrome P450 (CYP) heme-thiolate domain. portlandpress.comqmul.ac.ukmpg.de Both domains are crucial and work in concert to carry out the sequential reactions required to produce 5(S),8(R)-DiHODE. portlandpress.commpg.de PpoA enzymes from various Aspergillus species have been shown to convert linoleic acid into 5(S),8(R)-DiHODE. nih.gov

The biosynthetic pathway commences in the N-terminal dioxygenase domain of the linoleate diol synthase. portlandpress.comqmul.ac.uk The enzyme abstracts a hydrogen atom from the C-8 position of linoleic acid, creating a carbon-centered radical. portlandpress.comresearchgate.net Molecular oxygen is then inserted at this position, resulting in the formation of the hydroperoxide intermediate, (8R)-hydroperoxylinoleic acid (8R-HPODE). nih.govportlandpress.comresearchgate.net This initial step is a dioxygenase reaction that establishes the R-configuration at the C-8 position. nih.govresearchgate.net

The (8R)-HPODE intermediate then serves as the substrate for the second catalytic activity of the enzyme, which takes place in the C-terminal cytochrome P450 domain. portlandpress.comqmul.ac.ukmpg.de This domain catalyzes the isomerization of the hydroperoxide group. portlandpress.comresearchgate.net The reaction involves the abstraction of a hydrogen atom from the C-5 position of 8R-HPODE and subsequent oxygenation to introduce a hydroxyl group. researchgate.netebi.ac.uk This highly specific isomerization results in the final product, 5(S),8(R)-DiHODE, with the S-configuration at the C-5 position and retention of the R-configuration at C-8. nih.govresearchgate.net

The formation of 5(S),8(R)-DiHODE is a model of enzymatic precision. The initial dioxygenation of linoleic acid to form (8R)-HPODE occurs via an antarafacial mechanism. nih.govresearchgate.netresearchgate.net This means that the hydrogen abstraction from C-8 and the subsequent oxygen insertion occur on opposite faces of the fatty acid molecule. nih.govresearchgate.net

In the subsequent isomerization step, the conversion of (8R)-HPODE to 5(S),8(R)-DiHODE proceeds through a suprafacial mechanism. nih.govresearchgate.netebi.ac.uk In this step, the abstraction of the pro-S hydrogen from C-5 and the insertion of the oxygen atom both occur on the same face of the molecule. researchgate.netebi.ac.uk This precise stereochemical control is essential for producing the specific 5(S),8(R) diastereomer. nih.gov

Data Tables

Table 1: Key Enzymes and Intermediates in 5(S),8(R)-DiHODE Biosynthesis

| Component | Role | Organism Examples | Citation |

| Linoleic Acid | Primary Substrate | Aspergillus species | frontiersin.orgnih.gov |

| Linoleate Diol Synthase (LDS) / PpoA | Bifunctional Enzyme | Aspergillus nidulans, Aspergillus fumigatus, Aspergillus clavatus | nih.govportlandpress.comqmul.ac.uk |

| (8R)-Hydroperoxylinoleic Acid (8R-HPODE) | Intermediate Product | Aspergillus species | nih.govportlandpress.comresearchgate.net |

| 5(S),8(R)-DiHODE | Final Product | Aspergillus species | nih.govnih.gov |

Table 2: Stereochemical Details of the Biosynthetic Reactions

| Reaction Step | Substrate | Product | Enzymatic Domain | Stereochemical Mechanism | Citation |

| Dioxygenation | Linoleic Acid | (8R)-HPODE | N-terminal Dioxygenase (DOX) | Antarafacial hydrogen abstraction and oxygenation | nih.govresearchgate.netresearchgate.net |

| Isomerization | (8R)-HPODE | 5(S),8(R)-DiHODE | C-terminal Cytochrome P450 (CYP) | Suprafacial hydrogen abstraction and oxygenation | nih.govresearchgate.netebi.ac.uk |

Genetic and Molecular Determinants of 5(S),8(R)-DiHODE Biosynthesis

The formation of 5(S),8(R)-dihydroxy-9Z,12Z-octadecadienoic acid (5,8-DiHODE) is a highly regulated process, contingent on specific genetic and molecular factors. The primary enzyme responsible for its synthesis is encoded by the ppoA gene, which produces a bifunctional protein with distinct catalytic activities.

ppoA Gene Expression and Its Contribution to Enzyme Activity

The biosynthesis of 5(S),8(R)-DiHODE is critically dependent on the expression of the ppoA gene, which encodes a psi-producing oxygenase (PpoA). ebi.ac.uk This enzyme is a fascinating P450 fusion protein, possessing two different heme domains that catalyze sequential reactions. ebi.ac.uk In the initial step, the N-terminal fatty acid heme dioxygenase/peroxidase domain oxidizes linoleic acid to (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE). ebi.ac.ukportlandpress.com This reaction involves the abstraction of a hydrogen atom from the C-8 position of the fatty acid. ebi.ac.ukportlandpress.com Subsequently, the intermediate (8R)-HPODE is isomerized by the C-terminal P450 heme thiolate domain into the final product, 5(S),8(R)-DiHODE. ebi.ac.ukportlandpress.com This two-step process, involving peroxidation followed by rearrangement by a cytochrome P450 domain, is a notable pathway in fungal oxylipin synthesis. mpg.de The PpoA enzyme from Aspergillus fumigatus and Aspergillus nidulans has been specifically identified as a 5,8-linoleate diol synthase (5,8-LDS) due to this activity. diva-portal.org

ppoA gene expression is not constitutive but is influenced by developmental and environmental cues. In A. nidulans, its expression is mediated by developmental regulators like VeA and is correlated with the initiation of both asexual and sexual spore formation. crsps.net The PpoA protein itself localizes to lipid bodies within the fungal fruiting structures. crsps.net Furthermore, external stressors can significantly induce ppoA expression. For example, treatment of Aspergillus fumigatus with the echinocandin antifungal drug caspofungin leads to a robust induction of ppoA expression and a subsequent increase in 5,8-diHODE production. nih.govdb-thueringen.de This response is also observed with the antifungal micafungin (B1204384) and is conserved in other species like Aspergillus flavus and Aspergillus nidulans. nih.govresearchgate.net

Impact of Gene Deletion on Fungal Oxylipin Profiles and Downstream Metabolites (e.g., in Fusarium verticillioides)

The central role of the ppoA gene in 5(S),8(R)-DiHODE synthesis is unequivocally demonstrated by gene deletion studies. In fungi such as Aspergillus fumigatus, the deletion of ppoA (creating a ΔppoA mutant) results in the complete loss of 5(S),8(R)-DiHODE production. diva-portal.orgnih.govdiva-portal.org Quantitative analysis via ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) confirms the absence of 5(S),8(R)-DiHODE in ΔppoA mutants, while it is readily detected in wild-type (WT) strains. nih.govresearchgate.net The precursor, 8R-HODE, is also significantly reduced or barely detectable in the mutant. nih.govdiva-portal.org

| Compound | Strain | Location | Concentration (µg/g dry weight) | Reference |

|---|---|---|---|---|

| 5,8-diHODE | WT | Fungal Biomass | ~1.0 | nih.govresearchgate.net |

| 5,8-diHODE | ΔppoA | Fungal Biomass | Not Detected | nih.govresearchgate.net |

| 8R-HODE | WT | Fungal Biomass | ~0.2 | nih.govresearchgate.net |

| 8R-HODE | ΔppoA | Fungal Biomass | Barely Detectable | nih.govresearchgate.net |

| 5,8-diHODE | WT | Culture Supernatant | Detected | nih.govdiva-portal.org |

| 8R-HODE | WT | Culture Supernatant | Not Detected | nih.govdiva-portal.org |

In the maize pathogen Fusarium verticillioides, a similar effect is observed with the deletion of the ppoA ortholog, LDS1 (Linoleate Diol Synthase 1). nih.govfrontiersin.org The inactivation of Fvlds1 leads to significant qualitative and quantitative changes in the fungal oxylipin profile. nih.govfrontiersin.org The deletion of this single gene impacts downstream metabolites and processes. The ΔFvlds1 mutant exhibits increased growth, higher production of conidia (asexual spores), and elevated synthesis of fumonisins, a family of mycotoxins. nih.govfrontiersin.org These findings suggest that LDS1-produced oxylipins, including dihydroxyoctadecenoic acids, act as negative regulators of these developmental and metabolic pathways in F. verticillioides. nih.gov The altered phenotype also includes increased virulence, with the mutant strain infecting maize cobs more rapidly than the wild-type. frontiersin.org

Comparative Biosynthesis of Related Dihydroxyl Oxylipins

The biosynthesis of 5(S),8(R)-DiHODE is part of a broader network of dihydroxyl oxylipin production in fungi. The diversity of these compounds often arises from the activity of different enzymes acting on the same or similar precursors.

A key branch point in the pathway occurs after the formation of (8R)-HPODE. While 5,8-LDS (PpoA) isomerizes this intermediate to 5(S),8(R)-DiHODE, other enzymes can utilize the same substrate to produce different diols. ebi.ac.ukdiva-portal.org For instance, A. fumigatus also possesses an 8,11-linoleate diol synthase (8,11-LDS) that isomerizes (8R)-HPODE to (8R,11S)-dihydroxy-9Z,12Z-octadecadienoic acid ((8R,11S)-DiHODE). ebi.ac.ukdiva-portal.org This reaction proceeds through the abstraction of a hydrogen at C-11, in contrast to the C-5 abstraction for 5(S),8(R)-DiHODE synthesis. ebi.ac.uk

Biological Functions of 5 S ,8 R Dihode in Fungal Physiology and Development

Regulation of Cellular Differentiation and Morphogenesis

5(S),8(R)-DiHODE is a potent regulator of fungal morphology, directing programmed developmental switches that are crucial for fungal growth and interaction with the environment. nih.govresearchgate.net This secreted oxylipin acts as an intrinsic signal that can trigger significant changes in hyphal structure and the formation of specialized infection cells. nih.govoipub.com

One of the most well-documented functions of 5(S),8(R)-DiHODE is its ability to induce lateral hyphal branching in the opportunistic human pathogens Aspergillus fumigatus and Aspergillus flavus. nih.govnih.gov This response is a key aspect of colony development and invasive growth. nih.gov The compound acts as an autocrine or paracrine signal, promoting the formation of complex hyphal networks. nih.gov Research has shown that this branching response is dose-dependent. researchgate.net In A. fumigatus, exposure to 5(S),8(R)-DiHODE leads to a hyperbranched phenotype, a morphological change that is also reminiscent of the fungal response to certain antifungal agents. researchgate.netnih.gov This signaling is mediated through G-protein coupled receptors (GPCRs), indicating a complex signal transduction pathway is involved in translating the external oxylipin signal into an internal cellular response. nih.govnih.gov The transcription factor ZfpA has been identified as a key mediator in this process in A. fumigatus. researchgate.net

| Concentration (µg/mL) | Number of Lateral Branches / 100 µm Apical Hyphal Length |

|---|---|

| 0 (Control) | ~1.5 |

| 0.05 | ~2.0 |

| 0.5 | ~3.5 |

| 5 | ~4.5 |

| 50 | ~4.0 |

Data derived from dose-response curve analysis on Aspergillus fumigatus Af293 strain grown for 20 hours. researchgate.net The degree of branching increases with concentration, peaking around 5 µg/mL. researchgate.net

Concurrent with the induction of hyperbranching, 5(S),8(R)-DiHODE also affects other aspects of hyphal cell wall biology. nih.gov In A. fumigatus, hyphae treated with this oxylipin exhibit an increased frequency of septation, resulting in a decreased distance between adjacent septa. nih.govresearchgate.net This alteration in cell division is coupled with an increase in chitin (B13524) deposition in the cell wall. nih.govresearchgate.net Chitin is a crucial structural component of the fungal cell wall, and its increased deposition leads to hyphae that are richer in this polysaccharide. nih.gov These morphological changes—hyperbranching, increased septation, and higher chitin content—are considered part of a coordinated developmental response directed by 5(S),8(R)-DiHODE signaling. nih.govresearchgate.netresearchgate.net

| Treatment | Average Distance Between Septa (µm) | Relative Chitin Content (Fluorescence Intensity) |

|---|---|---|

| Control (EtOH) | Significantly Higher | Baseline |

| 5 µg/mL 5(S),8(R)-DiHODE | Significantly Lower | Significantly Increased |

Summary of findings from studies on A. fumigatus hyphae. nih.govresearchgate.net Treatment with 5(S),8(R)-DiHODE leads to more frequent septation and enhanced staining with calcofluor white (CFW), a dye that binds to chitin. researchgate.net

Beyond its role in vegetative hyphal growth, 5(S),8(R)-DiHODE and related oxylipins are involved in the formation of specialized structures required for host infection. nih.gov In the rice blast fungus Magnaporthe grisea (also known as Magnaporthe oryzae), the appressorium is a critical infection cell that generates immense turgor pressure to breach the plant cuticle. mdpi.com Studies have shown that 5(S),8(R)-DiHODE can induce the formation of appressoria in this pathogen. researchgate.net This suggests that oxylipins can act as intercellular signals that trigger the differentiation of these essential pathogenic structures. nih.gov While M. grisea itself produces a similar compound, 7,8-diHODE, which is thought to function as the primary autocrine signal for appressorium formation, the responsiveness to 5,8-diHODE indicates a cross-genera recognition of these fungal signals. nih.gov This highlights the potential for paracrine signaling between different fungal species occupying the same ecological niche. nih.gov The formation of a mature and functional appressorium is a complex, multi-stage process involving the perception of surface cues and activation of signaling pathways like the cAMP-PKA pathway, and oxylipins appear to be a key chemical signal in initiating this developmental cascade. frontiersin.orgnih.gov

Control of Fungal Reproductive Development

The influence of 5(S),8(R)-DiHODE extends to the regulation of fungal reproduction, where it helps to balance the switch between asexual and sexual developmental pathways.

In the model fungus Aspergillus nidulans, 5(S),8(R)-DiHODE functions as an inducer of sexual development. nih.govresearchgate.net This compound, along with its precursor 8(R)-HODE, was identified as a component of "psi factors" (precocious sexual inducers) that cause the fungus to shift from asexual to sexual sporulation prematurely. researchgate.netnih.gov The PpoA enzyme, a linoleate (B1235992) diol synthase, is responsible for the biosynthesis of 5(S),8(R)-DiHODE from linoleic acid. nih.govnih.gov The deletion of the ppoA gene results in a complete loss of (5S,8R)-DiHODE biosynthesis and leads to significant defects in sporulation, underscoring the compound's critical role in this process. nih.gov The localization of the PpoA enzyme to the reproductive structures further supports the role of its products in developmental regulation. nih.gov

As a direct consequence of its role in promoting sexual development, 5(S),8(R)-DiHODE influences the balance between asexual (conidiation) and sexual sporulation in A. nidulans. nih.govnih.gov By stimulating the formation of sexual fruiting bodies (cleistothecia), it effectively alters the ratio of asexual to sexual spores produced by the colony. nih.gov This modulation is a key aspect of the fungal life cycle, allowing it to adapt its reproductive strategy to different environmental conditions. The oxylipin signaling pathway, therefore, provides a mechanism for the fungus to integrate external or internal cues to make fundamental decisions about its developmental fate. nih.gov

Involvement in Fungal Stress Responses and Antifungal Agent Interactions

Mediation of Protection Against Antifungal Drug-Induced Morphological Alterations (e.g., Echinocandins)

The oxylipin 5(S),8(R)-DiHODE plays a significant role in the stress response of certain pathogenic fungi, particularly against the effects of echinocandin-class antifungal drugs. nih.gov Echinocandins, such as caspofungin, function by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, leading to morphological abnormalities and, ultimately, cell lysis. nih.govnih.gov In the human pathogen Aspergillus fumigatus, exposure to echinocandins induces the production of 5(S),8(R)-DiHODE. nih.gov

When A. fumigatus is treated with caspofungin, it exhibits aberrant hyphal branching and tip lysis. However, the addition of exogenous 5(S),8(R)-DiHODE has been shown to protect the fungus from this fungicidal activity. nih.gov This protective effect is mediated through a signaling pathway involving the transcription factor ZfpA. researchgate.net Treatment with echinocandins induces the expression of the ppoA gene, which is responsible for the synthesis of 5,8-diHODE, and this induction is dependent on ZfpA. nih.govresearchgate.net The resulting increase in 5,8-diHODE levels helps to stabilize the hyphal tips and prevent lysis, in part by inducing a compensatory increase in chitin synthesis in the cell wall. researchgate.net This protective mechanism has also been observed in other Aspergillus species, such as A. flavus and A. nidulans. nih.gov

Specificity of 5(S),8(R)-DiHODE Activity Among Oxylipin Signals

Structure-Activity Relationships for Hyphal Branching Induction

The ability of 5(S),8(R)-DiHODE to induce hyphal branching in fungi like Aspergillus fumigatus is highly dependent on its specific chemical structure. researchgate.netnih.gov This specificity suggests a receptor-mediated mechanism of action. nih.gov Key structural features that determine its biological activity include the stereochemistry of the hydroxyl groups and the positions of the double bonds within the fatty acid chain. Alterations to these features can significantly diminish or abolish the molecule's ability to induce branching. researchgate.netnih.gov The dose-dependent nature of the hyphal branching response further supports the concept of a specific molecular recognition event. nih.govresearchgate.net

Comparative Analysis with Other Dihydroxyl Oxylipins (e.g., 5,8-diHOME, 7,8-diHODE)

Comparative studies with other dihydroxyl oxylipins have further elucidated the structural requirements for inducing hyphal branching. While 5(S),8(R)-DiHODE is a potent inducer, other related molecules show varied activity. For instance, 5,8-diHOME, a saturated analog of 5,8-diHODE, and 7,8-diHODE, a positional isomer, have also been found to induce hyperbranching in A. fumigatus. researchgate.net However, the response to these analogs can differ in potency, highlighting the importance of the precise arrangement of functional groups. The fact that a subset of oxylipins can trigger this developmental switch suggests that the signaling pathway has a degree of specificity but may also recognize a limited range of structurally similar molecules. researchgate.netnih.gov

Below is an interactive data table summarizing the comparative effects of different oxylipins on hyphal branching.

| Oxylipin | Effect on Hyphal Branching in A. fumigatus | Source |

| 5(S),8(R)-DiHODE | Induces hyperbranching | researchgate.net |

| 5,8-diHOME | Induces hyperbranching | researchgate.net |

| 7,8-diHODE | Induces hyperbranching | researchgate.net |

Potential Antagonistic or Synergistic Effects with Metabolically Related Oxylipins (e.g., 8R-HODE)

The biological activity of 5(S),8(R)-DiHODE can be modulated by other metabolically related oxylipins. A notable example is 8(R)-HODE, a precursor in the biosynthesis of 5(S),8(R)-DiHODE in Aspergillus species. nih.gov Studies have shown that 8(R)-HODE can act as an antagonist to 5(S),8(R)-DiHODE-induced hyphal branching. researchgate.netnih.gov When both compounds are present, the branching effect of 5(S),8(R)-DiHODE is reduced, suggesting a competitive interaction, possibly at the receptor level. nih.gov This antagonistic relationship indicates a potential mechanism for the fine-tuning of fungal development, where the relative concentrations of different oxylipins can dictate the morphological outcome. researchgate.netnih.gov

This table illustrates the interactive effects of 5(S),8(R)-DiHODE and 8(R)-HODE.

| Treatment | Observed Effect on Hyphal Branching | Source |

| 5(S),8(R)-DiHODE alone | Increased branching | researchgate.net |

| 8(R)-HODE alone | No significant effect on branching | researchgate.net |

| 5(S),8(R)-DiHODE + 8(R)-HODE | Reduced efficacy of 5,8-diHODE on branching | nih.gov |

Molecular Mechanisms and Signal Transduction Pathways Mediated by 5 S ,8 R Dihode

Receptor-Mediated Signaling

The perception of 5,8-diHODE at the cellular level is the initial and critical step in its signaling cascade. Evidence strongly points towards the involvement of G-protein coupled receptors (GPCRs) in recognizing this and other oxylipin molecules, thereby initiating an intracellular response.

G-Protein Coupled Receptor (GPCR) Involvement in Oxylipin Signal Transduction

Oxylipins, a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids, are known to regulate a multitude of processes in fungi, including development and the production of secondary metabolites. nih.gov The mechanism by which these signals are perceived and transmitted within the fungal cell has been a subject of intense research. In mammals, oxylipins are recognized by GPCRs, and a similar mechanism has been proposed for fungi. frontiersin.orgsemanticscholar.orgnih.gov Studies have shown that oxylipins can stimulate a rapid increase in cyclic AMP (cAMP), a common downstream event of GPCR activation, in Aspergillus nidulans. nih.govsemanticscholar.org This suggests that GPCRs are indeed involved in sensing oxylipin signals. nih.gov

In filamentous fungi like Aspergillus fumigatus and Aspergillus flavus, oxylipins such as 5,8-diHODE and 7,8-diHODE have been shown to induce cellular differentiation and lateral branching through GPCR-mediated pathways. frontiersin.org The synthesis of these diol-containing oxylipins is a crucial step in organizing fungal morphology, including hyphal branching and polarity. frontiersin.org The conservation of psi-producing oxidases, the enzymes responsible for generating these oxylipins, across filamentous fungi underscores the importance of this signaling system. frontiersin.org

Identification and Characterization of Specific GPCRs Mediating 5(S),8(R)-DiHODE Responses (e.g., GprC, GprG, GprM in Aspergillus flavus)

To identify the specific GPCRs responsible for mediating the effects of 5,8-diHODE, researchers have utilized genetic screening approaches. A study using a GPCR mutant library in Aspergillus flavus revealed that several GPCRs are involved in the response to 5,8-diHODE-induced branching. nih.govdiva-portal.org Specifically, deletion of the genes encoding GprC, GprG, and GprM resulted in a lack of increased branching when treated with 5,8-diHODE. diva-portal.org Interestingly, the deletion of gprG alone led to an increase in branching even without the addition of 5,8-diHODE, suggesting a complex regulatory role for this receptor. diva-portal.org

These findings indicate that GprC, GprG, and GprM are key components of the signaling pathway that perceives 5,8-diHODE and translates this external signal into a developmental response, namely hyphal branching. It is noteworthy that GprC and GprG in A. flavus have also been implicated in sensing the plant oxylipin 13-hydroperoxyoctadecadienoic acid (13-HpODE), highlighting a potential for cross-talk between different oxylipin signaling pathways. diva-portal.org

Transcriptomic and Genetic Regulatory Networks Responsive to 5(S),8(R)-DiHODE

Following the initial perception of 5,8-diHODE by GPCRs, a cascade of intracellular events is triggered, leading to widespread changes in gene expression. These transcriptomic alterations are orchestrated by a network of transcription factors that ultimately control the cellular response to the oxylipin signal.

Global Gene Expression Changes Following 5(S),8(R)-DiHODE Exposure

To understand the full scope of the cellular response to 5,8-diHODE, transcriptome profiling experiments have been conducted in A. fumigatus. nih.gov These studies have revealed that exposure to 5,8-diHODE leads to significant and rapid changes in the expression of a large number of genes. nih.govdiva-portal.org Within just 30 minutes of treatment, hundreds of genes are either upregulated or downregulated. nih.govdiva-portal.org After 120 minutes, the number of differentially expressed genes continues to be substantial. nih.govdiva-portal.org

Gene Ontology analysis of these differentially expressed genes has provided insights into the cellular processes affected by 5,8-diHODE. For instance, genes encoding annexins, which are calcium-regulated membrane-binding proteins, were found to be significantly upregulated at the 30-minute time point. nih.gov Genes related to secondary metabolism were upregulated at both 30 and 120 minutes, while genes with transporter activities were downregulated at 120 minutes. nih.gov Furthermore, in line with the observed increase in chitin (B13524) deposition in response to 5,8-diHODE, many genes involved in chitin synthesis were found to be differentially regulated. nih.gov

| Time Point | Upregulated Genes (|log2FC| > 1) | Downregulated Genes (|log2FC| > 1) | Total Differentially Expressed Genes (FDR < 0.05) |

|---|---|---|---|

| 30 min | 361 | 94 | >4000 |

| 120 min | 450 | 119 | >4000 |

Identification and Functional Characterization of Key Transcription Factors (e.g., ZfpA, NsdC in A. fumigatus)

The widespread changes in gene expression observed in response to 5,8-diHODE are mediated by specific transcription factors. A genetic screen of transcription factor mutants in A. fumigatus identified several key players in the 5,8-diHODE signaling pathway. nih.gov Among these, the C2H2 zinc finger transcription factor ZfpA has emerged as a critical regulator of the hyphal branching response. nih.govresearchgate.net Overexpression of zfpA was found to phenocopy the hyperbranching observed in wild-type A. fumigatus treated with 5,8-diHODE. nih.gov

Another transcription factor, NsdC, was also identified as being upregulated in response to 5,8-diHODE. nih.gov While deletion of nsdC also impacted branching, its role appears to be more indirect compared to ZfpA. nih.gov NsdC may be involved in mediating other effects of 5,8-diHODE, such as the suppression of sporulation. nih.gov Further studies have solidified the role of ZfpA as a key mediator of the protective effects of 5,8-diHODE against certain antifungal drugs, a phenomenon linked to the induced hyperbranching and increased chitin deposition. researchgate.net

Elucidation of Transcriptional Regulators Promoting and Suppressing Oxylipin-Induced Responses

The regulation of oxylipin-induced responses is a complex interplay of both positive and negative regulators. The screening of transcription factor mutants in A. fumigatus not only identified factors that promote the branching response to 5,8-diHODE but also those that suppress it. diva-portal.org This suggests a finely tuned regulatory network that allows the fungus to modulate its developmental program in response to oxylipin signals.

Autocrine and Paracrine Signaling Models Involving 5(S),8(R)-DiHODE

The oxylipin 5(S),8(R)-dihydroxyoctadecadienoic acid, hereafter referred to as 5,8-diHODE, is a significant signaling molecule in the fungal kingdom. Derived from the oxygenation of linoleic acid, this compound plays a crucial role in directing developmental processes within a single fungal species (autocrine signaling) and in mediating communication between different fungal species (paracrine signaling). frontiersin.orgfrontiersin.org Research has elucidated its function as an intrinsic, secreted signal that governs complex cellular differentiation programs in various filamentous fungi. nih.govnih.gov

Evidence for Autocrine Regulation of Hyphal Morphogenesis

There is substantial evidence supporting a model where 5,8-diHODE functions as an autocrine signal to regulate hyphal morphology, particularly in pathogenic Aspergillus species. nih.govfrontiersin.org Studies have demonstrated that this endogenously produced oxylipin is secreted and acts back on the fungus to induce specific developmental changes. nih.govnih.gov

The signaling cascade initiated by 5,8-diHODE is mediated through G-protein coupled receptors (GPCRs). nih.govnih.govnih.gov Fungi possess a diverse array of GPCRs that act as transmembrane sensors, converting external or extracellular cues into intracellular signals that orchestrate cellular responses. nih.gov By screening a library of GPCR mutants in A. flavus, researchers have identified specific receptors involved in the 5,8-diHODE-induced branching phenotype. nih.gov

Further investigation into the downstream genetic network has been conducted through transcriptomic analysis. RNA-Seq profiling of A. fumigatus treated with 5,8-diHODE revealed differential expression of over 4,000 genes, including numerous transcription factors. nih.gov Subsequent screening of null mutants for these transcription factors identified several key regulators that mediate the branching response, providing further support for a complex, autocrine-regulated developmental program. nih.govnih.gov

Demonstration of Cross-Genera Recognition and Inter-Species Communication via Dihydroxyl Oxylipins

The role of dihydroxyl oxylipins extends beyond single-species regulation, with compelling evidence for their function in inter-species communication. frontiersin.orgfrontiersin.org The structural similarity of these lipid molecules across different fungal genera allows for cross-kingdom and cross-genera recognition, where a signal produced by one species can be perceived by and elicit a response in another. frontiersin.orgmdpi.comuniroma1.it

A notable example of this phenomenon is the interaction between Aspergillus species and the rice blast pathogen, Magnaporthe grisea. nih.gov While 5,8-diHODE acts as an autocrine signal for hyphal branching in A. fumigatus and A. flavus, it functions as a paracrine signal when perceived by M. grisea. frontiersin.orgfrontiersin.org Instead of inducing branching, exposure to exogenous 5,8-diHODE causes M. grisea germlings to differentiate into appressoria. nih.govnih.govresearchgate.net Appressoria are specialized infection structures essential for the fungus to penetrate host plant tissues. nih.govresearchgate.net

This differential outcome highlights how a single signaling molecule can trigger distinct developmental programs in different fungi. nih.gov Interestingly, M. grisea produces its own dihydroxyl oxylipin, 7,8-diHODE, which is believed to function as an autocrine signal to induce appressorium formation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Therefore, the 5,8-diHODE produced by Aspergillus appears to mimic the endogenous signal of M. grisea, acting as a paracrine signal that influences its developmental fate. frontiersin.orgfrontiersin.org This suggests the existence of a signaling network where diol-oxylipins can tightly adapt hyphal morphology and differentiation to the environment, including the presence of other fungal species. frontiersin.org

Research Findings on Fungal Responses to Dihydroxyl Oxylipins

| Fungal Species | Oxylipin | Signaling Model | Observed Developmental Response | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | 5,8-diHODE | Autocrine | Induction of lateral hyphal branching | nih.govnih.govfrontiersin.org |

| Aspergillus flavus | 5,8-diHODE | Autocrine | Induction of lateral hyphal branching | nih.govnih.govfrontiersin.org |

| Aspergillus nidulans | 5,8-diHODE | Autocrine | Regulation of sexual/asexual development ratio | frontiersin.orgfrontiersin.orgnih.gov |

| Magnaporthe grisea | 5,8-diHODE | Paracrine (from Aspergillus) | Induction of appressorium formation | nih.govnih.govfrontiersin.org |

| Magnaporthe grisea | 7,8-diHODE | Autocrine | Induction of appressorium formation | nih.govfrontiersin.orgresearchgate.net |

Inter Kingdom Communication and Ecological Implications of Fungal Oxylipins

5(S),8(R)-DiHODE in Fungal-Plant Interactions

The fungal oxylipin 5(S),8(R)-dihydroxyoctadecadienoic acid, or 5(S),8(R)-DiHODE, is a key player in the communication between fungi and plants. This compound is produced from linoleic acid and is involved in various fungal processes, including development and pathogenicity. frontiersin.orgnih.gov

The production of 5(S),8(R)-DiHODE is closely linked to the ability of certain fungi to cause disease in plants. For instance, in the rice blast fungus Magnaporthe oryzae, this oxylipin is essential for the formation of appressoria, which are specialized structures required for the fungus to penetrate the host plant's leaves. frontiersin.orgresearchgate.net The accumulation of 5(S),8(R)-DiHODE during appressoria formation highlights its direct role in the infection process. nih.gov In Aspergillus species, the enzyme responsible for producing 5(S),8(R)-DiHODE, known as 5,8-LDS (PpoA), has been shown to be a factor in the fungus's virulence. researchgate.net Studies have shown that deleting the gene for this enzyme can lead to a significant reduction in the fungus's ability to cause disease. researchgate.net

Interestingly, there appears to be a form of cross-species recognition of these fungal signals. The rice blast pathogen Magnaporthe grisea can recognize 5,8-diHODE produced by Aspergillus species, which in turn induces the formation of its own infection structures. frontiersin.org This suggests a shared signaling language among different fungal pathogens.

Table 1: Role of 5(S),8(R)-DiHODE in Fungal Pathogenesis

| Fungus | Role of 5(S),8(R)-DiHODE | Key Findings | References |

| Magnaporthe oryzae (rice blast fungus) | Induces appressoria formation, essential for host penetration. | Accumulates during appressoria formation; exogenous application induces this developmental switch. | frontiersin.orgresearchgate.netmdpi.com |

| Aspergillus fumigatus | Contributes to virulence. | Deletion of the PpoA gene, which produces 5,8-diHODE, reduces pathogenicity. | researchgate.net |

| Aspergillus nidulans | Regulates the balance between sexual and asexual development. | Influences the ratio of sexual to asexual spores, which can impact the fungal life cycle and potential for infection. | frontiersin.orgnih.gov |

Fungal oxylipins can manipulate the defense systems of their plant hosts. europa.eu While plants produce their own oxylipins, such as jasmonic acid (JA), to trigger defense responses, some fungi have evolved to interfere with this signaling. frontiersin.orgnih.gov For example, some fungal pathogens can produce oxylipins that mimic or interfere with the plant's own signals, thereby suppressing the plant's immune response. europa.eu

Furthermore, there is evidence of a "crosstalk" where the plant can recognize and respond to fungal oxylipins. In some cases, the plant may even "hitchhike" fungal oxylipins, using them as precursors for its own defense compounds. europa.eu However, pathogenic fungi can also exploit this by producing oxylipins that modulate the plant's defense pathways to their own advantage, promoting a successful infection. frontiersin.org For instance, some fungal oxylipins can suppress the production of plant defense molecules like methyl jasmonate. nih.gov

The interaction is a complex molecular arms race, where both the plant and the fungus use oxylipin signaling to gain an advantage. The outcome of this interaction, whether it leads to disease or successful plant defense, often depends on the specific oxylipins produced by both organisms and their ability to recognize and respond to each other's signals. frontiersin.orgnih.gov

Role in Mycelial Mat Signaling and Environmental Adaptation

Within a fungal colony, oxylipins like 5(S),8(R)-DiHODE act as internal signaling molecules, coordinating the growth and development of the mycelial mat—the network of fungal threads (hyphae). frontiersin.org This signaling is crucial for the fungus to adapt its morphology and respond to environmental cues. nih.gov

The synthesis of diol-containing oxylipins, particularly 5,8-diHODE, is considered a critical step in organizing the fungus's physical structure, including the branching and direction of hyphal growth. frontiersin.org In Aspergillus fumigatus and Aspergillus flavus, 5,8-diHODE induces lateral branching of the hyphae, a process that is important for the expansion and resource acquisition of the fungal colony. frontiersin.orgresearchgate.net This response appears to be specific to certain diol oxylipins, suggesting a precise recognition system within the fungus. researchgate.net

This internal signaling network allows the fungal colony to function as a coordinated entity, adapting its growth and development to optimize its survival and proliferation in a given environment. frontiersin.org For example, in response to certain antifungal treatments, the production of 5,8-diHODE can be induced, leading to morphological changes that confer tolerance to the antifungal agent. nih.govmdpi.com This highlights the role of oxylipin signaling in the fungus's ability to adapt to environmental stressors.

Advanced Methodologies for the Academic Research of 5 S ,8 R Dihode

Lipidomics Approaches for Comprehensive Oxylipin Profiling and Quantification

Lipidomics, the large-scale study of lipids, provides powerful tools for the comprehensive analysis of oxylipins like 5(S),8(R)-DiHODE from complex biological matrices. These methods are crucial for identifying and quantifying the diverse range of oxylipins produced by organisms such as Aspergillus species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are the cornerstones of modern oxylipin analysis. ceu.esuni-wuppertal.de These techniques offer high sensitivity and selectivity, enabling the simultaneous detection and quantification of a broad spectrum of oxylipins, including 5(S),8(R)-DiHODE, even at low concentrations. nih.gov

In a typical workflow, lipids are extracted from biological samples, such as fungal mycelia or culture supernatants, using solid-phase extraction (SPE) to isolate and concentrate the oxylipins. nih.gov The extracted oxylipins are then separated based on their physicochemical properties using a reversed-phase liquid chromatography column. The separated molecules are subsequently ionized, most commonly using electrospray ionization (ESI) in negative mode, which is effective for detecting the carboxyl group of fatty acids. zenodo.org The ionized molecules are then introduced into a tandem mass spectrometer for detection and quantification.

UHPLC systems, utilizing columns with smaller particle sizes, provide higher resolution and faster analysis times compared to conventional HPLC. uni-wuppertal.de This is particularly advantageous for separating the numerous isomers of oxylipins that often co-elute in standard chromatography.

Table 1: Representative UHPLC-MS/MS data for the quantification of 5,8-diHODE in Aspergillus fumigatus

| Sample Type | Condition | 5,8-diHODE Concentration (ng/mg dry biomass) | 8-HODE Concentration (ng/mg dry biomass) | Reference |

| Fungal Tissue | DMSO (Control) | ~1 | ~0.5 | nih.gov, researchgate.net |

| Fungal Tissue | Caspofungin Treatment | ~4 | ~1.5 | nih.gov, researchgate.net |

| Culture Supernatant | DMSO (Control) | ~0.2 | Not significantly increased | nih.gov, researchgate.net |

| Culture Supernatant | Caspofungin Treatment | ~1.2 | Not significantly increased | nih.gov, researchgate.net |

This table presents illustrative data based on published findings and may not represent exact values from a single experiment.

Targeted Analytical Workflows for DiHODE Quantification (e.g., UPLC-ESI-MRM)

For precise quantification of specific oxylipins like 5(S),8(R)-DiHODE, targeted analytical workflows are employed. Ultra-performance liquid chromatography-electrospray ionization-multiple reaction monitoring (UPLC-ESI-MRM) is a highly specific and sensitive method for this purpose. rsc.orgnih.govfrontiersin.org In MRM, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the target compound) and its characteristic product ions, which are generated by collision-induced dissociation. waters.com This targeted approach significantly reduces chemical noise and enhances the accuracy of quantification.

While specific UPLC-ESI-MRM methods for 5(S),8(R)-DiHODE are not extensively detailed in the provided search results, the general principles are widely applicable. The development of such a method would involve optimizing the MRM transitions for 5(S),8(R)-DiHODE and its deuterated internal standard to ensure accurate and precise quantification in complex biological samples. universiteitleiden.nl

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of fatty acid derivatives. acs.org For the analysis of dihydroxy fatty acids like 5(S),8(R)-DiHODE, a derivatization step is typically required to increase their volatility. marinelipids.cahmdb.ca This often involves converting the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized compounds are then separated on a GC column and detected by a mass spectrometer. GC-MS can provide detailed structural information based on the fragmentation patterns of the derivatized molecules, aiding in the identification of unknown oxylipins. marinelipids.ca While LC-MS/MS is more commonly used for comprehensive oxylipin profiling due to its ability to analyze underivatized samples, GC-MS remains a valuable tool for the structural characterization of specific dihydroxyoctadecadienoic acids. uu.nlmdpi.com

Stereochemical Analysis and Enantiomeric Resolution of Oxylipins

The biological activity of oxylipins is often highly dependent on their stereochemistry. Therefore, determining the precise three-dimensional arrangement of atoms in molecules like 5(S),8(R)-DiHODE is crucial for understanding their function.

Achiral-Chiral Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS/MS) for Elucidating Formation Routes

A significant challenge in oxylipin analysis is the separation of enantiomers, which have identical chemical formulas and physical properties but are mirror images of each other. Achiral-chiral two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS/MS) has emerged as a powerful technique to address this challenge. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov

In this approach, the sample is first separated on a standard achiral reversed-phase column (the first dimension). chemrxiv.orgchemrxiv.org The peaks corresponding to the oxylipins of interest are then selectively transferred ("heart-cut") to a second dimension, which consists of a chiral column. chemrxiv.orgchemrxiv.orgnih.gov The chiral stationary phase interacts differently with the two enantiomers, allowing for their separation before they are detected by the mass spectrometer.

This technique is invaluable for elucidating the formation routes of oxylipins. chemrxiv.orgchemrxiv.org Enzymatic reactions typically produce a single, stereospecific enantiomer, whereas non-enzymatic autoxidation results in a racemic mixture (equal amounts of both enantiomers). nih.gov By quantifying the ratio of enantiomers, researchers can infer whether a particular oxylipin was formed through a specific enzymatic pathway or through random chemical processes. chemrxiv.orgchemrxiv.org For instance, the detection of predominantly the (S,S)-enantiomer of certain dihydroxy fatty acids in human macrophages indicated their enzymatic formation. chemrxiv.orgchemrxiv.orgnih.gov

Advanced Genetic and Molecular Biology Techniques

The study of 5(S),8(R)-DiHODE is not limited to its chemical analysis but also involves understanding its genetic regulation and signaling pathways. Advanced genetic and molecular biology techniques have been instrumental in uncovering the genes responsible for its biosynthesis and the cellular responses it elicits.

Research in Aspergillus species has shown that the biosynthesis of 5(S),8(R)-DiHODE from linoleic acid is catalyzed by the enzyme 5,8-linoleate diol synthase (5,8-LDS), which is encoded by the ppoA gene. diva-portal.orgdiva-portal.orgportlandpress.com Deletion of the ppoA gene results in the loss of 5(S),8(R)-DiHODE production, confirming its role in the biosynthetic pathway. nih.gov

The signaling effects of 5(S),8(R)-DiHODE are often mediated through G-protein coupled receptors (GPCRs). nih.govuniroma1.itresearchgate.net Studies using a GPCR mutant library in Aspergillus flavus have helped to identify receptors involved in the 5,8-diHODE-induced branching of hyphae. nih.gov Furthermore, there is evidence suggesting that fungal oxylipins like 5,8-diHODE may interact with host GPCRs, such as G2A, potentially modulating the host immune response during infection. frontiersin.org

Transcriptomic analysis using RNA sequencing (RNA-Seq) has provided a global view of the changes in gene expression in response to 5(S),8(R)-DiHODE. nih.govresearchgate.net These studies have identified numerous transcription factors that are differentially expressed upon treatment with this oxylipin. nih.govresearchgate.net Subsequent screening of null mutants for these transcription factors has identified key regulators that mediate the cellular responses to 5,8-diHODE, such as the zinc-finger protein ZfpA, which is involved in hyphal branching. nih.govresearchgate.net

Table 2: Summary of Genetic and Molecular Biology Techniques in 5(S),8(R)-DiHODE Research

| Technique | Application | Key Findings | References |

| Gene Deletion (ppoA) | Elucidation of biosynthetic pathway | Loss of ppoA abolishes 5(S),8(R)-DiHODE production. | nih.gov |

| GPCR Mutant Screening | Identification of signaling receptors | Identified GPCRs involved in 5,8-diHODE-induced hyphal branching. | nih.gov |

| RNA-Sequencing (RNA-Seq) | Global transcriptomic response to 5,8-diHODE | Identified differentially expressed genes, including numerous transcription factors. | nih.gov, researchgate.net |

| Transcription Factor Mutant Screening | Identification of downstream effectors | Identified transcription factors like ZfpA that mediate the effects of 5,8-diHODE. | nih.gov, researchgate.net, nih.gov |

| Northern Blot Analysis | Gene expression analysis | Confirmed the induction of ppoA expression by certain stimuli like caspofungin. | nih.gov, researchgate.net |

Gene Deletion and Overexpression Studies for Functional Characterization

Gene deletion and overexpression are fundamental techniques for elucidating the function of genes involved in the biosynthesis and signaling pathways of 5(S),8(R)-DiHODE. In fungi, enzymes known as linoleate (B1235992) diol synthases (LDS) or psi-producing oxygenases (Ppo) are responsible for converting linoleic acid into various dihydroxy fatty acids, including 5(S),8(R)-DiHODE. nih.govfrontiersin.org

Research in Aspergillus species has identified several key genes. The ppoA gene, which encodes a 5,8-LDS, is directly responsible for the synthesis of 5(S),8(R)-DiHODE. nih.govfrontiersin.orgdiva-portal.org Deletion of ppoA in A. fumigatus eliminates the production of this oxylipin. nih.gov Conversely, studies on other ppo genes, such as ppoB and ppoC, help to differentiate their roles from ppoA. For instance, deletion of ppoB in A. fumigatus did not affect the 8,11-hydroperoxide isomerase activity, another step in oxylipin synthesis. diva-portal.org

Beyond synthesis, understanding the signaling cascade initiated by 5(S),8(R)-DiHODE involves studying regulatory genes. In A. fumigatus, the response to 5(S),8(R)-DiHODE requires the transcription factor ZfpA. nih.govresearchgate.net Overexpression of zfpA was found to mimic the effects of treating the fungus with 5(S),8(R)-DiHODE, leading to hyperbranched and highly septate hyphae. nih.govresearchgate.net Deletion of zfpA makes the fungus more sensitive to antifungal agents like caspofungin, whereas its overexpression confers protection. nih.govresearchgate.net These studies collectively establish a direct link between specific genes, the production of 5(S),8(R)-DiHODE, and its physiological functions, such as regulating fungal development, sporulation, and pathogenicity. nih.govresearchgate.net

| Gene | Study Type | Organism | Key Findings Related to 5(S),8(R)-DiHODE | Citation |

|---|---|---|---|---|

| ppoA (5,8-LDS) | Gene Deletion | Aspergillus fumigatus | Identified as the enzyme responsible for 5,8-diHODE synthesis. Deletion abolishes production. | nih.govdiva-portal.org |

| ppoA, ppoB, ppoC | Gene Deletion | Aspergillus fumigatus | PpoA was identified as 5,8-LDS, while PpoC was identified as 10R-DOX. Deletion of ppoB did not affect 8,11-hydroperoxide isomerase activity. | diva-portal.org |

| zfpA | Deletion / Overexpression | Aspergillus fumigatus | Required for the fungal response to 5,8-diHODE. Overexpression phenocopies 5,8-diHODE treatment, causing hyperbranching. Deletion increases sensitivity to caspofungin. | nih.govresearchgate.net |

| 7,8-LDS | Gene Deletion | Magnaporthe oryzae | A suppressor mutant (Δmac1 sum1–99) with increased PKA activity showed increased production of 5(S),8(R)-DiHODE, suggesting regulation by the PKA signaling pathway. | nih.gov |

RNA Sequencing (RNA-Seq) for Global Transcriptomic Profiling

RNA sequencing (RNA-Seq) offers a comprehensive view of the cellular response to 5(S),8(R)-DiHODE by profiling the entire transcriptome. This powerful technique allows researchers to identify genes and pathways that are differentially expressed when the production of 5(S),8(R)-DiHODE is altered or when the cell is exposed to the compound externally.

In studies of Aspergillus fumigatus, RNA-Seq analysis of mutants lacking the ppoA and ppoC genes revealed that the differentially expressed genes were primarily related to carbohydrate metabolism and the production of secondary metabolites. db-thueringen.demdpi.com This indicates that oxylipin signaling, including that mediated by 5(S),8(R)-DiHODE, is integrated with central metabolic and biosynthetic pathways in the fungus. db-thueringen.demdpi.com

Further transcriptomic analysis has been used to understand how fungi adapt to environmental stress. In Aspergillus ochraceus, a combined metabolomic and transcriptomic approach showed that density-dependent signaling affects oxidized lipid metabolism, with pathways like fatty acid degradation and biosynthesis showing significant changes. mdpi.com In A. fumigatus, RNA-Seq profiling following treatment with 5,8-diHODE revealed the differential expression of numerous transcription factors, which are critical in mediating the compound's effects on fungal morphology. researchgate.net This approach has been instrumental in identifying the downstream targets of the 5(S),8(R)-DiHODE signaling cascade. researchgate.net

| Condition / Mutant | Organism | Key Transcriptomic Findings | Citation |

|---|---|---|---|

| ΔppoA and ΔppoC mutants | Aspergillus fumigatus | Differentially expressed genes were related to secondary metabolites and carbohydrate metabolism. | db-thueringen.demdpi.com |

| 5,8-diHODE treatment | Aspergillus fumigatus | Differential expression of many transcription factors was observed, identifying regulators that mediate the branching response. | researchgate.net |

| High vs. Low Cell Density | Aspergillus ochraceus | Differentially expressed genes were enriched in fatty acid degradation, biosynthesis, and elongation pathways. | mdpi.com |

| Sugarcane Rind Genotypes | Saccharum spp. hybrid | A combined lipidomic and transcriptomic approach identified key differentially expressed genes in the α-linolenic acid and linoleic acid biosynthesis pathways, the latter being the precursor to 5(S),8(R)-DiHODE. | nih.govscienceopen.com |

Microscopic Techniques for High-Resolution Morphological and Cellular Analysis (e.g., Microfluidic Wells, Fluorescent Microscopy)

High-resolution microscopy is essential for visualizing the precise morphological and cellular changes induced by 5(S),8(R)-DiHODE. These techniques provide direct evidence of the compound's biological activity at a cellular level.

Microfluidic devices have emerged as a powerful tool for studying fungal development in a controlled environment. researchgate.net Researchers have used microfluidic wells to analyze the dose-dependent effect of 5(S),8(R)-DiHODE on the hyphal branching of A. fumigatus. researchgate.net This technology allows for the precise application of the compound and high-resolution imaging of the resulting changes in fungal morphology, such as increased lateral branching and septa formation. researchgate.net

Fluorescent microscopy, often used in conjunction with specific stains, is another key technique. For instance, staining with calcofluor white, a fluorescent dye that binds to chitin (B13524) in the fungal cell wall, allows for clear visualization of hyphal morphology and septation patterns. nih.gov Studies have used this method to show that treatment with 5,8-diHODE results in hyperbranched, highly septate, and chitin-rich hyphae, a phenotype reminiscent of the fungal response to certain antifungal drugs. nih.gov These direct observational methods are crucial for corroborating the functional roles of 5(S),8(R)-DiHODE suggested by genetic and transcriptomic studies.

| Technique | Organism | Treatment / Condition | Observed Morphological / Cellular Changes | Citation |

|---|---|---|---|---|

| Microfluidic Wells | Aspergillus fumigatus | Dose-response with 5,8-diHODE (0.05 to 50 µg/mL) | Induced lateral branching and increased septa formation in hyphae. | researchgate.net |

| Fluorescent Microscopy (with Calcofluor White stain) | Aspergillus fumigatus | Treatment with 5,8-diHODE | Observed hyperbranched, highly septate, and chitin-rich hyphae. | nih.gov |

| Microfluidic Devices | General Fungal Studies | Chemoattractant gradient | Enables high-throughput analysis of fungal development, gene expression, and metabolite identification at a single-cell level. | researchgate.net |

Future Research Directions for 5 S ,8 R Dihode

Unraveling Novel Biological Functions and Regulatory Pathways in Diverse Fungal Species

Initial research has primarily focused on the role of 5(S),8(R)-DiHODE in developmental processes of Aspergillus species, such as regulating the balance between sexual and asexual sporulation and inducing hyphal branching. frontiersin.orgfrontiersin.orgresearchgate.net However, the biological functions of this oxylipin are likely more widespread and diverse across the fungal kingdom. Future investigations should aim to:

Explore a broader range of fungal species: Systematically screening for the production and function of 5(S),8(R)-DiHODE in a wider array of fungi, including plant pathogens, saprophytes, and symbiotic fungi, will provide a more comprehensive understanding of its roles in fungal biology.

Investigate its role in stress response: Preliminary evidence suggests a link between 5(S),8(R)-DiHODE and tolerance to antifungal agents like caspofungin. researchgate.netdb-thueringen.denih.gov Further research is needed to unravel the specific signaling pathways and molecular mechanisms by which this oxylipin contributes to stress adaptation. This includes examining its role in response to oxidative stress, nutrient limitation, and other environmental challenges.

Elucidate downstream signaling cascades: While G-protein coupled receptors (GPCRs) have been implicated in mediating the effects of 5(S),8(R)-DiHODE, the downstream signaling components remain largely unknown. nih.govfrontiersin.org Identifying and characterizing the specific GPCRs, as well as the subsequent protein kinases, transcription factors, and target genes, will be crucial for a complete understanding of its regulatory networks. nih.govresearchgate.net For instance, in Aspergillus fumigatus, the transcription factor ZfpA is required for the cellular response to 5(S),8(R)-DiHODE. nih.gov

Identification and Characterization of Undiscovered Enzymatic Machinery and Genetic Networks

The biosynthesis of 5(S),8(R)-DiHODE from linoleic acid is a multi-step process involving specific enzymes. researchgate.netnih.gov While the key enzyme, a linoleate (B1235992) diol synthase often designated as PpoA, has been identified in several Aspergillus species, there is still much to learn about the complete enzymatic machinery and its genetic regulation. nih.govdiva-portal.orgmdpi.com Future research in this area should focus on:

Discovering novel biosynthetic enzymes: It is possible that alternative or accessory enzymes are involved in the biosynthesis of 5(S),8(R)-DiHODE in different fungal species or under specific conditions. Genomic and transcriptomic analyses, combined with biochemical assays, can help identify these undiscovered enzymes.

Characterizing enzyme regulation: Understanding how the expression and activity of biosynthetic enzymes like PpoA are regulated is essential. This includes identifying the transcription factors that control their gene expression and investigating post-translational modifications that may modulate their activity in response to developmental cues or environmental stimuli.

Further Elucidation of Structure-Activity Relationships for 5(S),8(R)-DiHODE and Its Analogs

The specific stereochemistry of 5(S),8(R)-DiHODE is crucial for its biological activity. nih.gov To further understand the structural requirements for its function and to potentially develop synthetic analogs with modified activities, future research should concentrate on:

Synthesizing and testing analogs: The chemical synthesis of a series of 5(S),8(R)-DiHODE analogs with systematic variations in chain length, degree of unsaturation, and the position and stereochemistry of the hydroxyl groups will be invaluable. Testing the biological activity of these analogs will help to precisely map the structure-activity relationship.

Investigating the role of precursor and related molecules: The precursor to 5(S),8(R)-DiHODE, 8(R)-HODE, also exhibits biological activity, and other related dihydroxy fatty acids are produced by fungi. nih.govcaymanchem.comresearchgate.net A comparative analysis of the activities and signaling pathways of these different oxylipins will provide insights into the evolution of their functions and the specificity of their receptors.

Computational modeling: Molecular modeling and docking studies can be used to predict the interaction of 5(S),8(R)-DiHODE and its analogs with their putative receptors, such as GPCRs. This can guide the design of new analogs with enhanced or inhibitory activities.

Exploring Broader Ecological and Inter-Kingdom Signaling Implications of 5(S),8(R)-DiHODE

Fungal oxylipins are not only involved in intracellular signaling but can also act as communication molecules in complex ecological contexts. nih.govnih.gov The potential for 5(S),8(R)-DiHODE to mediate interactions between fungi and other organisms is a largely unexplored and exciting area of research. Future studies should investigate:

Its role in fungus-plant interactions: As many plant-pathogenic fungi produce 5(S),8(R)-DiHODE, it is important to determine if this molecule plays a role in pathogenesis, for example, by modulating plant defense responses or facilitating host colonization. frontiersin.orgnih.gov

Its involvement in fungus-animal interactions: In the context of human pathogens like Aspergillus fumigatus, it is crucial to understand if 5(S),8(R)-DiHODE influences the host immune response or contributes to the pathogen's virulence.

Its function as an inter-kingdom signal: The structural similarity of fungal oxylipins to signaling molecules in plants and animals suggests the potential for cross-kingdom communication. nih.govuniroma1.it Research should explore whether 5(S),8(R)-DiHODE can be perceived by and elicit responses in plants, animals, or even bacteria, thereby influencing community structure and ecosystem dynamics.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 5(S),8(R)-DiHODE(1-)?

- Answer : Synthesis typically involves enzymatic oxidation of linoleic acid via lipoxygenase pathways or chemical synthesis with stereochemical control. For characterization:

- Chiral separation : Use chiral-phase HPLC with authentic standards to confirm the 5(S),8(R) configuration, as demonstrated in studies of related dihydroxyoctadecadienoic acids (DiHODEs) .

- Spectroscopic analysis : Employ tandem mass spectrometry (MS/MS and MS³) to resolve low-intensity fragment ions and confirm structural assignments .

- Reproducibility : Document all synthetic steps, including solvent systems, temperature, and catalyst details, adhering to guidelines for experimental reproducibility .

Q. How can researchers validate the biological relevance of 5(S),8(R)-DiHODE(1-) in oxidative stress pathways?

- Answer : Design in vitro assays using cell lines (e.g., endothelial or immune cells) to measure:

- Oxidative markers : Quantify ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with 5(S),8(R)-DiHODE(1-) concentrations.

- Enzyme inhibition : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using competitive binding assays .

- Controls : Include negative controls (e.g., non-stereospecific DiHODE isomers) and reference inhibitors (e.g., NDGA for LOX pathways) .

Advanced Research Questions

Q. What strategies resolve conflicting data on the stereochemical stability of 5(S),8(R)-DiHODE(1-) under physiological conditions?

- Answer : Conflicting reports may arise from:

- pH-dependent isomerization : Perform stability assays across pH gradients (4.0–7.4) with LC-MS monitoring to identify degradation products .

- Epimerization artifacts : Use deuterated solvents in NMR studies to trace spontaneous chiral inversion .

- Statistical validation : Apply multivariate analysis to distinguish experimental noise from genuine stereochemical shifts .

Q. How should researchers address discrepancies in reported bioactivity of 5(S),8(R)-DiHODE(1-) across different model organisms?

- Answer : Discrepancies often stem from species-specific enzyme expression (e.g., CYP450 isoforms). Mitigate this by:

- Comparative metabolomics : Profile DiHODE metabolites in human vs. rodent models using untargeted LC-MS/MS .

- Pathway enrichment analysis : Use tools like KEGG or Reactome to identify conserved vs. divergent oxidative stress pathways .

- Dose-response normalization : Adjust concentrations based on species-specific plasma protein binding rates to ensure comparability .

Q. What computational approaches enhance the prediction of 5(S),8(R)-DiHODE(1-) interactions with lipid-binding proteins?

- Answer : Combine:

- Molecular docking : Simulate binding affinities with proteins like albumin or LOX using AutoDock Vina, prioritizing stereospecific docking grids .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the protein-ligand complex .

- Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding assays .

Methodological Best Practices

Q. How to design a robust statistical framework for analyzing dose-dependent effects of 5(S),8(R)-DiHODE(1-)?

- Answer :

- Power analysis : Predefine sample sizes using G*Power to detect ≥20% effect sizes (α=0.05, β=0.8) .

- Non-linear regression : Fit dose-response curves with variable slope models (e.g., Hill equation) in GraphPad Prism .

- Outlier handling : Apply Grubbs’ test or ROUT method to exclude biologically implausible data points .

Q. What protocols ensure ethical and reproducible in vivo studies of 5(S),8(R)-DiHODE(1-)?

- Answer :

- Ethical approval : Submit study protocols to institutional review boards (IRBs) with detailed justification of animal models and endpoints .

- Blinding : Randomize treatment groups and blind analysts to sample identities during data collection .

- Data transparency : Publish raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.